HEPES

Descripción general

Descripción

Se utiliza ampliamente en la investigación bioquímica y de biología molecular debido a su capacidad para mantener un entorno de pH estable, lo cual es crucial para diversas reacciones enzimáticas y estudios de proteínas . EPPS es particularmente favorecido por su capacidad de amortiguación en el rango de pH fisiológico, típicamente entre pH 7.3 y 8.7 .

Aplicaciones Científicas De Investigación

EPPS se utiliza ampliamente en la investigación científica debido a sus propiedades versátiles:

Mecanismo De Acción

EPPS ejerce sus efectos principalmente a través de su capacidad para mantener un entorno de pH estable. Esto es crucial para diversas reacciones enzimáticas y estudios de proteínas. La acción de amortiguación de EPPS se debe a su naturaleza zwitteriónica, lo cual le permite interactuar con especies ácidas y básicas en solución . En el contexto de la investigación de la enfermedad de Alzheimer, se ha demostrado que EPPS disocia oligómeros de beta amiloide, potencialmente revirtiendo algunos síntomas .

Análisis Bioquímico

Biochemical Properties

Hepps plays a crucial role in maintaining a stable pH environment, which is essential for various enzymatic reactions and protein studies. It interacts with enzymes, proteins, and other biomolecules by providing a consistent pH that ensures optimal activity and stability. For instance, Hepps is often used in studies involving enzymes that are sensitive to pH changes, as it helps maintain the necessary conditions for their activity .

Cellular Effects

Hepps influences various cellular processes by maintaining a stable pH environment. This stability is vital for cell signaling pathways, gene expression, and cellular metabolism. By ensuring that the pH remains constant, Hepps allows cells to function optimally without the stress of fluctuating pH levels. This is particularly important in cell culture studies, where maintaining physiological pH is crucial for cell viability and function .

Molecular Mechanism

At the molecular level, Hepps exerts its effects by buffering hydrogen ions, thereby maintaining a stable pH. This buffering action involves the reversible binding of hydrogen ions, which prevents significant changes in pH. Hepps does not directly interact with biomolecules but instead creates an environment that allows these molecules to function correctly. This is particularly important for enzymes that require a specific pH range for their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hepps remain consistent over time, provided that the buffer is stored and handled correctly. Hepps is stable under typical laboratory conditions and does not degrade significantly over time. Long-term studies have shown that Hepps maintains its buffering capacity, ensuring that the pH remains stable throughout the duration of experiments .

Dosage Effects in Animal Models

The effects of Hepps in animal models vary with different dosages. At optimal dosages, Hepps effectively maintains pH stability without causing adverse effects. At high doses, Hepps can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and enzyme activity. It is essential to determine the appropriate dosage to avoid these negative outcomes .

Metabolic Pathways

Hepps is involved in metabolic pathways that require stable pH conditions. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring that these metabolic processes proceed efficiently. By maintaining a stable pH, Hepps helps regulate metabolic flux and metabolite levels, which are crucial for cellular function .

Transport and Distribution

Within cells and tissues, Hepps is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins for its movement. Once inside the cell, Hepps localizes to areas where pH stability is required, such as the cytoplasm and organelles involved in metabolic processes .

Subcellular Localization

Hepps is primarily localized in the cytoplasm and organelles where pH regulation is critical. It does not have specific targeting signals or post-translational modifications that direct it to particular compartments. Instead, its distribution is determined by the need for pH stability in various cellular regions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

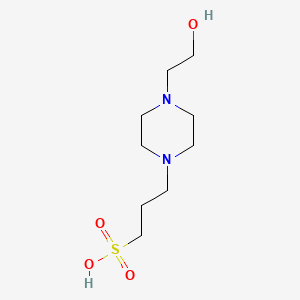

EPPS se puede sintetizar a través de la reacción de 1-(2-hidroxietil)piperazina con 1,3-propanosultona. La reacción típicamente ocurre en un medio acuoso a una temperatura controlada para asegurar la formación del producto deseado . La reacción se puede representar de la siguiente manera:

1-(2-hidroxietil)piperazina+1,3-propanosultona→EPPS

Métodos de Producción Industrial

La producción industrial de EPPS implica rutas sintéticas similares pero a mayor escala. El proceso incluye la purificación del producto mediante cristalización u otras técnicas de separación para lograr los altos niveles de pureza requeridos para la investigación y las aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

EPPS principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos hidroxietil y ácido sulfónico . También puede participar en enlaces de hidrógeno debido a su naturaleza zwitteriónica .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: EPPS puede reaccionar con varios electrófilos en condiciones suaves para formar derivados sustituidos.

Enlace de Hidrógeno: EPPS puede formar enlaces de hidrógeno con agua y otros solventes polares, lo cual es esencial para su capacidad de amortiguación.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de EPPS dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de piperazina sustituidos .

Comparación Con Compuestos Similares

EPPS forma parte de un grupo de compuestos conocidos como tampones de Good, que están diseñados para mantener entornos de pH estables en la investigación biológica y bioquímica. Compuestos similares incluyen:

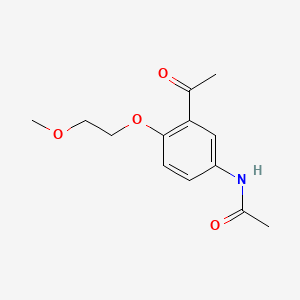

HEPES (ácido 4-(2-hidroxietil)-1-piperazineetan-sulfónico): Similar a EPPS pero con un grupo ácido sulfónico diferente.

PIPES (ácido 1,4-piperazinedietansulfónico): Otro tampón de Good con un rango de pH diferente.

MES (ácido 2-(N-morfolino)etan-sulfónico): Un tampón de Good con un rango de pH más bajo en comparación con EPPS

EPPS es único debido a su rango de pH específico y capacidad de amortiguación, lo cual lo hace adecuado para una amplia gama de aplicaciones en investigación biológica y bioquímica .

Propiedades

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXMKDGYPWMGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCS(=O)(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066003 | |

| Record name | HEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16052-06-5 | |

| Record name | EPPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16052-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hepps | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEPPS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPPS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JN5PQW99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

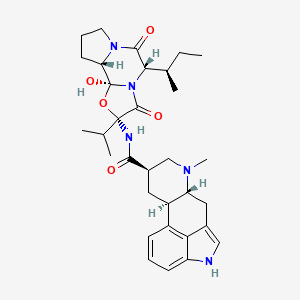

Feasible Synthetic Routes

Q1: What is HEPPS, and what is it primarily used for?

A1: HEPPS stands for N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid. It is a zwitterionic buffer commonly used in biological and biochemical research to maintain a stable pH in experimental solutions. []

Q2: What is the pKa value of HEPPS, and what pH range is it suitable for?

A2: The pKa2 value of HEPPS is approximately 7.9 at 25°C, making it suitable for buffering solutions in the physiological pH range of 7.2 to 8.2. [, , ]

Q3: What are the advantages of using HEPPS over other buffers in the same pH range?

A3: HEPPS exhibits good chemical stability, minimal metal binding (except for copper and lead), and low light absorbance, making it suitable for various spectroscopic techniques. [, , , ]

Q4: Are there any limitations to using HEPPS as a buffer?

A4: HEPPS can complex with copper and lead, potentially interfering with experiments involving these metals. It also shows some temperature dependence of its pKa value. [, , , ]

Q5: How does HEPPS interact with copper and lead ions?

A5: HEPPS forms stable complexes with copper (Cu) and lead (Pb) ions. Stability constants for these complexes have been determined through potentiometric titrations. [, ]

Q6: Does HEPPS complex with other metal ions commonly used in biological experiments?

A6: Under typical experimental conditions, HEPPS does not significantly complex with cadmium or zinc. []

Q7: Can the interaction of HEPPS with copper or lead affect experimental results?

A7: Yes, the strong binding of HEPPS to copper and lead can influence the electrochemical behavior of these metals and potentially impact experimental results, particularly in metal speciation studies. [, ]

Q8: What is the molecular formula and weight of HEPPS?

A8: The molecular formula of HEPPS is C9H18N2O4S, and its molecular weight is 254.33 g/mol. [, , , ]

Q9: What analytical techniques are commonly used to characterize and quantify HEPPS?

A11: Potentiometric titrations are widely employed to determine the pKa values and metal binding constants of HEPPS. Other techniques, such as NMR spectroscopy and mass spectrometry, can be used for structural characterization and purity assessment. [, , , ]

Q10: Are there any suitable alternatives to HEPPS for buffering in the physiological pH range?

A12: Yes, alternative zwitterionic buffers such as MOPS, MES, and HEPES can be considered, depending on the specific application and potential interactions with other experimental components. [, , ]

Q11: What is the environmental impact of HEPPS, and how can it be minimized?

A13: While HEPPS is generally considered to have low environmental toxicity, responsible disposal practices and appropriate waste management procedures should be followed to minimize any potential impact. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

![(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(phenylsulfanylmethyl)butanediamide](/img/structure/B1671468.png)

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)